molecular formula C16H15N3O3S B2404874 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 687582-38-3

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2404874
CAS No.: 687582-38-3
M. Wt: 329.37
InChI Key: BOIXLRQKQLWKPX-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide is a fascinating compound that belongs to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural components of this compound make it a topic of interest for various scientific fields.

Mechanism of Action

Target of Action

The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.

Mode of Action

As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .

Biochemical Pathways

The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .

Result of Action

The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide typically involves several key steps:

  • Formation of the Thienopyrimidine Core: This step usually involves the cyclization of appropriate thienyl and pyrimidine precursors under controlled conditions. The cyclization can be achieved using reagents such as sulfuric acid or phosphoric acid.

  • N-Alkylation: The final step involves the alkylation of the acetamide with 2-phenylethyl bromide, often under basic conditions to promote nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up with emphasis on optimizing yields and minimizing costs. This may involve:

  • Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the reactions.

  • Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

  • Reduction: Reduction of the compound may target the carbonyl groups, potentially converting them to alcohols.

  • Substitution: Various substituents can be introduced at different positions on the thienopyrimidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: Alkyl halides, acyl chlorides, and amines

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation reactions

  • Alcohols and Ketones: From reduction reactions

  • Various Substituted Derivatives: From substitution reactions

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable target for synthetic chemists aiming to develop new reactions or explore the reactivity of thienopyrimidine derivatives.

Biology

In biology, derivatives of this compound have shown promise as potential inhibitors of various enzymes and receptors, making them candidates for further pharmacological research.

Medicine

The potential therapeutic applications of this compound are vast, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets suggests it could be developed into a novel drug.

Industry

In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or active ingredients.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide stands out due to its specific substitution pattern, which can result in unique biological activities.

Similar Compounds

  • Thienopyrimidine Derivatives: Including those with different acetamide substitutions.

  • Other Pyrimidine-Based Compounds: Like pyrimethamine and trimethoprim, which have shown significant pharmacological activities.

This compound's unique structure and reactivity make it a compelling subject for continued research and application development in various scientific fields.

Properties

IUPAC Name

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIXLRQKQLWKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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